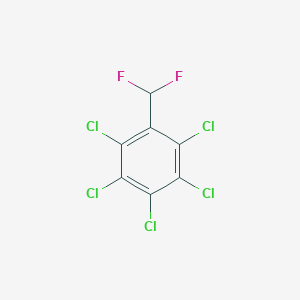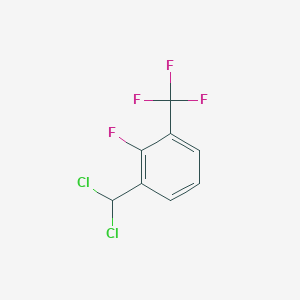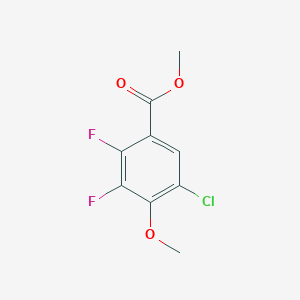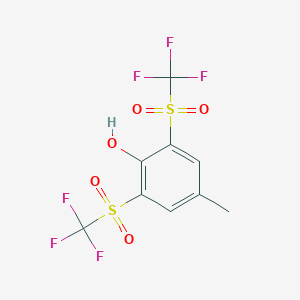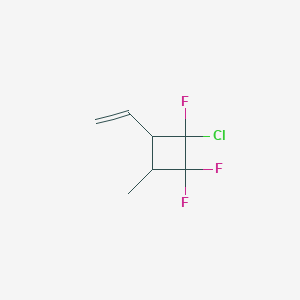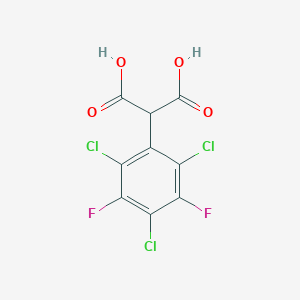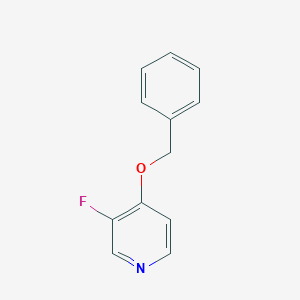![molecular formula C15H5F10NO B6311748 N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide CAS No. 2088942-92-9](/img/structure/B6311748.png)
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide, also known as TFPB, is a fluorinated benzamide compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 119-120°C and a boiling point of 282-283°C. TFPB has a high solubility in water and most organic solvents, making it an ideal compound for use in a variety of laboratory experiments.
科学研究应用
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide has a variety of scientific research applications. It is commonly used as a substrate for a variety of enzyme-catalyzed reactions, such as the synthesis of peptides, proteins, and nucleic acids. This compound is also used as a reactant in the synthesis of other fluorinated compounds such as fluorinated alcohols, amines, and carboxylic acids. Additionally, this compound can be used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
作用机制
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide is a substrate for a variety of enzyme-catalyzed reactions, including those involving peptide, protein, and nucleic acid synthesis. The compound binds to the active site of the enzyme and is then converted into an intermediate product, which is then further converted into the desired product. The reaction is catalyzed by the enzyme, which accelerates the reaction rate and increases the yield of the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been found to inhibit the activity of several other enzymes involved in the synthesis of prostaglandins, leukotrienes, and thromboxanes. Furthermore, this compound has been found to have anti-inflammatory and analgesic properties in animal models.
实验室实验的优点和局限性
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in a variety of reactions. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound also has several limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. Additionally, this compound is highly toxic and should be handled with care in the laboratory.
未来方向
The use of N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide in scientific research is still in its early stages, and there are a variety of potential future directions for its use. For example, this compound could be used to develop new therapeutic agents for the treatment of inflammatory diseases, such as asthma and arthritis. Additionally, this compound could be used to develop new diagnostic tools for the detection of enzyme activity in biological samples. Finally, this compound could be used to develop new catalysts for the synthesis of complex organic molecules, such as pharmaceuticals and pesticides.
合成方法
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide can be synthesized via a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The resulting product is then reacted with 2,3,5,6-tetrafluorobenzamide in the presence of a base such as sodium bicarbonate to yield this compound.
属性
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F10NO/c16-9-7(10(17)12(19)8(11(9)18)15(23,24)25)13(27)26-6-3-1-5(2-4-6)14(20,21)22/h1-4H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWLYMEJQAGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F10NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

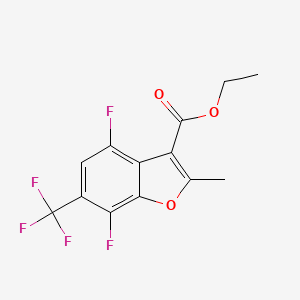
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)

